N-benzyl-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methyl-1-benzofuran-2-carboxamide belongs to the benzofuran class of compounds. Benzofurans are aromatic heterocyclic molecules containing a benzene ring fused with a furan ring. These structures exhibit a wide range of biological and pharmacological activities, making them intriguing targets for drug discovery .
Preparation Methods
Synthetic Routes:: The synthesis of N-benzyl-3-methyl-1-benzofuran-2-carboxamide involves several steps. One possible synthetic route includes the following transformations:
Friedel-Crafts Acylation: Benzofuran reacts with benzoyl chloride in the presence of Lewis acid catalyst (such as aluminum chloride) to form N-benzoylbenzofuran.
Reduction: N-benzoylbenzofuran undergoes reduction (e.g., using lithium aluminum hydride) to yield N-benzylbenzofuran.
Amidation: N-benzylbenzofuran reacts with methylamine or its derivatives to form this compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
N-benzyl-3-methyl-1-benzofuran-2-carboxamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzyl group can undergo substitution reactions. Common reagents include reducing agents (such as lithium aluminum hydride), strong acids, and nucleophiles.
Scientific Research Applications
Mechanism of Action
The precise mechanism by which N-benzyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While N-benzyl-3-methyl-1-benzofuran-2-carboxamide is unique in its structure, it shares similarities with other benzofuran derivatives. Notable compounds include psoralen, 8-methoxypsoralen, and angelicin, which have been used in skin disease treatments .
Properties
Molecular Formula |
C17H15NO2 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-benzyl-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO2/c1-12-14-9-5-6-10-15(14)20-16(12)17(19)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
ZWTMIORQVYVLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.